molecular formula C23H15ClO2 B3914571 (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(naphthalen-2-yl)prop-2-en-1-one

(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(naphthalen-2-yl)prop-2-en-1-one

Cat. No.: B3914571
M. Wt: 358.8 g/mol
InChI Key: AMOFZUXMEVTXFB-ACCUITESSA-N
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Description

The compound (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(naphthalen-2-yl)prop-2-en-1-one is a chalcone derivative featuring a conjugated α,β-unsaturated ketone backbone. Its structure comprises:

  • 5-(2-Chlorophenyl)furan-2-yl substituent: The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, which may influence reactivity and pharmacological activity .
  • Prop-2-en-1-one core: The enone system is critical for biological activity, as it can participate in Michael addition reactions with cellular nucleophiles .

Chalcones of this class are typically synthesized via Claisen-Schmidt condensation, as seen in related compounds .

Properties

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-naphthalen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClO2/c24-21-8-4-3-7-20(21)23-14-12-19(26-23)11-13-22(25)18-10-9-16-5-1-2-6-17(16)15-18/h1-15H/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOFZUXMEVTXFB-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(naphthalen-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 2-Chlorophenyl Group: The furan ring is then substituted with a 2-chlorophenyl group using electrophilic aromatic substitution reactions.

    Formation of the Propenone Linkage: The final step involves the formation of the propenone linkage by reacting the substituted furan with a naphthyl aldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(naphthalen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone linkage to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research has demonstrated that chalcone derivatives possess various biological activities, including:

  • Anticancer Activity : Studies indicate that compounds similar to (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(naphthalen-2-yl)prop-2-en-1-one exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as NF-kB and MAPK .
  • Antimicrobial Properties : Chalcones have shown promising results against a range of microorganisms. For instance, derivatives have been tested against bacteria and fungi, exhibiting varying degrees of antibacterial and antifungal activities .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of chalcone derivatives, suggesting their use in treating inflammatory diseases. This effect is often attributed to the inhibition of pro-inflammatory cytokines and enzymes .

Case Studies

Several studies have investigated the applications of chalcone derivatives in drug discovery:

StudyFindings
Anticancer Activity A study demonstrated that a related chalcone derivative inhibited growth in breast cancer cells by inducing apoptosis through mitochondrial dysfunction .
Antimicrobial Testing Research indicated that specific chalcone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for antibiotic development .
Anti-inflammatory Mechanism A recent publication explored the anti-inflammatory properties of a related compound, showing that it reduced inflammation markers in vitro by inhibiting COX enzymes .

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(naphthalen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The following table highlights key structural differences and their implications:

Compound Name R1 (Furan Substituent) R2 (Aromatic Group) Molecular Weight Key Findings Reference
(2E)-3-[5-(2-Chlorophenyl)furan-2-yl]-1-(naphthalen-2-yl)prop-2-en-1-one 2-Chlorophenyl Naphthalen-2-yl 372.84 g/mol Hypothesized enhanced lipophilicity and π-stacking due to naphthalene; ortho-Cl may reduce steric hindrance compared to para-substituted analogues.
(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one 4-Chlorophenyl 4-Fluorophenyl 340.76 g/mol Electron-withdrawing 4-F substituent increases dipole moment; moderate antifungal activity observed in related structures.
1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one 4-Chlorophenyl 1-Methylpyrrole 339.80 g/mol Demonstrated potent antifungal activity against Candida krusei (MIC = 2 µg/mL), outperforming ketoconazole.
3-(2,5-Dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one 2,5-Dimethoxyphenyl Naphthalen-2-yl 344.37 g/mol Methoxy groups enhance electron density; DFT studies revealed significant nonlinear optical (NLO) properties.
(E)-1-(5-Bromo-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one Furan-2-yl 5-Bromo-2-hydroxyphenyl 319.13 g/mol Bromine and hydroxyl groups improve solubility; structural studies confirm planar enone system.

Biological Activity

The compound (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(naphthalen-2-yl)prop-2-en-1-one , also known as a furan derivative, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

C17H11ClO3\text{C}_{17}\text{H}_{11}\text{ClO}_{3}

This structure features a furan ring, a naphthalene moiety, and a chlorophenyl substituent, which contribute to its biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various furan derivatives. For instance, derivatives similar to our compound have shown significant activity against Escherichia coli and Staphylococcus aureus. A study reported that certain furan derivatives exhibited minimum inhibitory concentrations (MICs) as low as 64 µg/mL against E. coli .

CompoundTarget BacteriaMIC (µg/mL)
Furan Derivative 1E. coli64
Furan Derivative 2Staphylococcus aureus128

These findings suggest that the incorporation of furan rings into compounds can enhance their antibacterial potency.

Anticancer Activity

The anticancer potential of furan derivatives has also been extensively studied. Compounds with similar structural features have been found to inhibit cell proliferation in various cancer cell lines. For example, a derivative demonstrated significant antiproliferative activity against human breast cancer cells (MDA-MB468) with an IC50 value of 0.15 µg/mL .

CompoundCancer Cell LineIC50 (µg/mL)
Furan Derivative AMDA-MB4680.15
Furan Derivative BHeLa (Cervical Cancer)0.20

The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

Mechanistic Studies

Mechanistic studies have revealed that the biological activity of these compounds may be attributed to their ability to interact with specific biological targets. For instance, some furan derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds. Modifications at specific positions on the furan or naphthalene rings can significantly impact their efficacy. For example, the introduction of electron-withdrawing groups like chlorine has been associated with enhanced antibacterial activity due to increased lipophilicity and improved binding affinity to bacterial targets .

Case Study 1: Antibacterial Efficacy

A recent study evaluated a series of furan derivatives for their antibacterial efficacy against multiple strains of bacteria. The study found that compounds with chlorophenyl substitutions exhibited superior activity compared to their non-substituted counterparts .

Case Study 2: Anticancer Potential

In another investigation focused on anticancer properties, a compound structurally similar to our target was tested against various cancer cell lines. The results indicated that it effectively inhibited cell growth and induced apoptosis in MCF-7 breast cancer cells .

Q & A

Q. What are the standard synthetic protocols for (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(naphthalen-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

The synthesis typically employs Claisen-Schmidt condensation between a 2-acetylnaphthalene derivative and a 5-(2-chlorophenyl)furan-2-carbaldehyde. Key parameters include solvent polarity (e.g., ethanol or DMF), base catalysts (e.g., NaOH or KOH), and temperature control (60–80°C) to optimize enone formation. Evidence from analogous chalcone syntheses suggests yields improve with anhydrous conditions and catalytic amounts of acid to suppress side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the E-configuration of the α,β-unsaturated ketone and substituent positions. Infrared (IR) spectroscopy confirms the carbonyl stretch (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical assignment .

Q. How can researchers design initial biological activity screenings for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa).
  • Anti-inflammatory : COX-2 inhibition or NF-κB pathway analysis. Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity or regioselectivity in the synthesis?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may favor kinetic control for regioselective enone formation.
  • Catalysts : Chiral auxiliaries or organocatalysts (e.g., L-proline) can induce enantioselectivity.
  • Temperature gradients : Slow cooling during crystallization improves purity. Monitor progress via TLC/HPLC and compare with computational predictions (e.g., DFT for transition-state analysis) .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina.
  • MD simulations : Assess stability of ligand-protein complexes over time. Validate with experimental SAR data from halogen-substituted analogs .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Standardize assays : Control variables like cell passage number, solvent (DMSO concentration), and incubation time.
  • Meta-analysis : Compare structural analogs (e.g., 2,6-dichloro vs. 2-chloro derivatives) to identify substituent-dependent trends.
  • Mechanistic studies : Use knockdown models (siRNA) or isotopic labeling to confirm target engagement .

Comparative and Structural Analysis

Q. What structural features differentiate this compound from related chalcone derivatives?

Compound Substituent Variations Key Properties
Target compound2-chlorophenyl, naphthylEnhanced π-conjugation, redox activity
(2E)-3-(4-chlorophenyl)-1-furanyl4-Cl, no naphthylLower lipophilicity
(2E)-3-(3-bromophenyl)-1-furanylBr substituentHigher molecular weight, altered bioactivity
The naphthyl group increases hydrophobicity and π-stacking potential, influencing membrane permeability and target binding .

Q. How does the chlorophenyl substituent position (ortho vs. para) impact electronic properties?

  • Ortho-substitution : Induces steric hindrance, distorting the furan-naphthyl plane and reducing conjugation.
  • Para-substitution : Allows planar alignment, enhancing electron delocalization and dipole moments. Electrochemical studies (cyclic voltammetry) and DFT-computed Mulliken charges quantify these effects .

Data Reproducibility and Methodological Rigor

Q. What strategies ensure reproducibility in crystallographic studies of this compound?

  • Crystallization : Use slow evaporation with mixed solvents (e.g., CHCl₃:MeOH) to obtain diffraction-quality crystals.
  • Data collection : Perform at low temperature (100 K) to minimize thermal motion artifacts.
  • Validation : Check R-factor (<0.06) and data-to-parameter ratio (>15) for reliability. Cross-validate with CCDC databases .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Re-evaluate force fields : Adjust parameters for halogen bonding or solvation effects in simulations.
  • Synchrotron studies : Use high-resolution XRD to refine electron density maps for docking models.
  • Proteomic profiling : Identify off-target interactions via pull-down assays or affinity chromatography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(naphthalen-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(naphthalen-2-yl)prop-2-en-1-one

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